M8891 -

M8891

Catalog Number: EVT-274576
CAS Number:
Molecular Formula: C20H17F2N3O3
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M8891 is a potent and orally active methionine aminopeptidase 2 inhibitor with potential antiangiogenic and antineoplastic activities. Upon administration, MetAP2 inhibitor M8891 inhibits MetAP2 aminopeptidase activity and impairs protein synthesis, which may lead to a decrease in endothelial cell proliferation. Decreased proliferation of endothelial cells results in reductions of both angiogenesis and the growth and spread of solid tumors that are dependent on new blood vessel formation. MetAP2, a metallopeptidase, is involved in promoting protein synthesis and endothelial cell proliferation.
Source and Classification

M8891 has been synthesized as part of ongoing research into MetAP2 inhibitors, with its development spearheaded by pharmaceutical research teams. It falls under the classification of antiangiogenic agents and is currently undergoing clinical trials for its efficacy against various solid tumors . The compound's unique structure does not resemble that of existing natural product inhibitors, such as fumagillin, which are known for their irreversible binding properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of M8891 was conducted in the Medicinal Chemistry department at Merck KGaA. The process involves multiple steps that optimize the compound's pharmacological properties while maintaining potent activity against MetAP2. Key techniques include:

  • Cyclic Tartronic Diamide Scaffold: This structural framework was essential for enhancing the compound's potency and selectivity.
  • Multiparameter Optimization: The synthesis process employed a multiparameter analysis to balance potency, permeability, and metabolic stability, ensuring that M8891 is suitable for oral administration .

The synthesis also involved rigorous testing for pharmacokinetic properties to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Molecular Structure Analysis

Structure and Data

M8891 is characterized by a distinct molecular structure that allows it to interact selectively with MetAP2. The detailed structural formula includes various functional groups that enhance its binding affinity to the target enzyme.

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (specific values not provided in the sources)
  • Molecular Weight: Approximately 400 Da
  • Structural Features: The compound features a cyclic structure that contributes to its stability and bioactivity.

The precise molecular structure can be visualized using computational chemistry tools or through X-ray crystallography data available from ongoing studies .

Chemical Reactions Analysis

Reactions and Technical Details

M8891 undergoes specific chemical reactions primarily involving its interaction with MetAP2. The mechanism of inhibition involves the following:

  • Reversible Binding: M8891 binds to the active site of MetAP2 without forming covalent bonds, allowing for regulated inhibition.
  • Inhibition Assays: Various assays have been conducted to determine the IC50 values of M8891 against MetAP2, demonstrating its effectiveness in blocking enzymatic activity at low concentrations .

These reactions are critical for understanding how M8891 can modulate biological pathways associated with tumor growth and angiogenesis.

Mechanism of Action

Process and Data

M8891 exerts its pharmacological effects primarily through the inhibition of MetAP2, which is essential for endothelial cell growth. By blocking this enzyme:

  • Reduced Angiogenesis: Inhibition leads to decreased formation of new blood vessels, which is vital for tumor progression.
  • Antitumor Activity: Preclinical studies indicate that M8891 can significantly inhibit tumor cell proliferation and induce stasis or regression in tumor models when combined with other therapies like vascular endothelial growth factor receptor inhibitors .

Pharmacodynamic studies have identified translation elongation factor 1-alpha-1 as a biomarker for monitoring target engagement during treatment with M8891 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

M8891 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility profiles in physiological conditions, facilitating oral bioavailability.
  • Stability: The compound shows favorable metabolic stability in liver microsomes, indicating a lower likelihood of rapid degradation upon administration .
  • Plasma Protein Binding: Studies have shown significant protein binding characteristics across different species, suggesting potential variations in pharmacokinetics depending on the subject .

These properties are critical for evaluating the therapeutic potential and safety profile of M8891.

Applications

Scientific Uses

M8891 holds promise as a therapeutic agent in oncology due to its unique mechanism of action. Its applications include:

  • Cancer Treatment: Currently undergoing phase I clinical trials targeting advanced solid tumors, with preliminary results indicating manageable safety profiles and favorable pharmacokinetics .
  • Research Tool: As a selective MetAP2 inhibitor, M8891 serves as an important tool for studying angiogenesis and protein maturation processes in cancer biology.

The ongoing research aims to further elucidate its efficacy in combination therapies and establish its role in clinical oncology practices .

Methionine Aminopeptidase 2 (MetAP2) as a Therapeutic Target in Oncology

Enzymatic Function of MetAP2 in Protein Maturation and Cellular Homeostasis

Methionine Aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme essential for cotranslational protein maturation. It catalyzes the hydrolytic removal of initiator N-terminal methionine residues from nascent polypeptides, a critical step determining protein stability, subcellular localization, and functional activity [2] [9]. This enzymatic activity impacts approximately 60-70% of the human proteome. MetAP2 utilizes a conserved dinuclear metal center (typically Mn²⁺ or Co²⁺) for catalysis and exhibits unique substrate specificity influenced by the penultimate amino acid residue [9].

Unlike its isoform MetAP1, MetAP2 is non-redundant in mammalian systems. Genetic knockout studies demonstrate embryonic lethality in mice due to defects in vascular development, underscoring its indispensable role in cellular homeostasis [2]. MetAP2’s function extends beyond methionine excision; it regulates the methionine salvage pathway and influences global protein synthesis rates. Inhibition disrupts post-translational modifications like myristoylation, crucial for membrane anchoring and signaling of oncoproteins such as Src and Ras [8] [9].

Table 1: Biochemical Profile of M8891

PropertyValueAssay SystemSignificance
MetAP2 IC₅₀54 nMRecombinant enzymeHigh target affinity
MetAP2 Kᵢ4.33 nMEnzyme kineticsTight-binding inhibition
MetAP1 IC₅₀>10 µMSelectivity assay>185-fold selectivity vs. MetAP1
Solubility90 mg/mL in DMSOPharmacokinetic studiesSuitable for in vivo formulations

Role of MetAP2 in Tumor Angiogenesis and Endothelial Cell Proliferation

MetAP2 is a master regulator of pathological angiogenesis. CRISPR screens identify it as a determinant of endothelial cell sensitivity, with inhibition suppressing proliferation by inducing G0/G1 cell cycle arrest [2] [5]. Mechanistically, M8891 blocks human umbilical vein endothelial cell (HUVEC) proliferation at low nanomolar concentrations (IC₅₀ = 20 nM) by impairing protein synthesis and downregulating angiogenesis-associated proteins [4] [7].

In vivo, M8891 (20 mg/kg/day orally) significantly inhibits neovascularization in murine models. This antiangiogenic effect stems from disrupted endothelial tubule formation and reduced migration, critical steps for tumor vascularization [2] [4]. MetAP2 inhibition also destabilizes HIF-1α signaling in hypoxic tumor microenvironments, particularly in Von Hippel-Lindau (VHL)-deficient renal carcinomas [5].

Table 2: Cellular Efficacy of M8891

Cell TypeResponse to M8891Key Molecular Effects
Primary Endothelial (HUVEC)IC₅₀ = 20 nM (proliferation)G0/G1 arrest, ↓ EF1α-1 processing
p53-WT Tumor CellsCytostasis & apoptosisp21 activation, caspase induction
p53-Null Tumor CellsVariable resistanceDependency on MetAP1 compensation
RCC PDX ModelsTumor stasis (monotherapy); Regression (combination)Synergy with VEGFR-TKIs

Mechanistic Rationale for MetAP2 Inhibition in Solid Tumors

M8891 exerts dual antitumor mechanisms: antiangiogenic (endothelial-targeted) and direct antiproliferative (tumor cell-targeted). Its reversible binding mode differentiates it from irreversible fumagillin-derived inhibitors (e.g., TNP-470), mitigating neurotoxicity risks while maintaining potency [3] [8].

Biomarker-Driven Efficacy:

  • EF1α-1 Processing: Accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α-1) serves as a validated pharmacodynamic biomarker. Dose-dependent increases in Met-EF1α-1 correlate with MetAP2 inhibition in tumors and surrogate tissues (e.g., PBMCs) in both preclinical and clinical settings [2] [3].
  • p53 Status & MetAP1/2 Expression: CRISPR screens identify p53 and MetAP1 as critical resistance/sensitivity modifiers. p53 wild-type tumors with mid/high MetAP1/2 expression show maximal response due to p53-dependent p21 induction. VHL loss-of-function mutations further sensitize renal carcinomas to M8891 [5] [8].

Combination Synergy:M8891 synergizes with VEGF receptor inhibitors (e.g., cabozantinib, axitinib) in patient-derived renal cell carcinoma xenografts (RCC PDX). Combined treatment induces:

  • Sustained tumor regression (vs. monotherapy stasis)
  • Enhanced disruption of tumor vasculature
  • Prolonged suppression of EF1α-1 maturation [5] [8]

Table 3: Predictive Biomarkers for M8891 Response

BiomarkerSensitive ProfileResistant ProfileMechanistic Basis
p53 StatusWild-typeNull/mutantp53/p21-dependent cell cycle arrest
VHL StatusLoss-of-function mutationWild-typeHIF-1α accumulation & angiogenic drive
MetAP1/2 ExpressionMid/HighLowCompensatory MetAP1 activity
Tumor Met-EF1α-1 Levels>2-fold increase post-doseMinimal changeProof of target engagement

Properties

Product Name

M8891

IUPAC Name

(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1

InChI Key

WVGGJQVCOTYFPV-FQEVSTJZSA-N

SMILES

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4

Solubility

Soluble in DMSO

Synonyms

M8891; M-8891; M 8891;

Canonical SMILES

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4

Isomeric SMILES

C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.